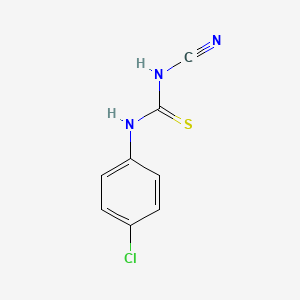

N-(4-Chlorophenyl)-N'-cyanothiourea

Description

The Role of Thiourea (B124793) Derivatives in Synthetic Chemistry and Material Science

Thiourea derivatives, a class of organosulfur compounds characterized by the N-C(=S)-N core, are foundational to numerous advancements in both synthetic chemistry and material science. Their utility stems from their structural versatility, reactivity, and capacity for hydrogen bonding. nih.gov

In synthetic chemistry , thiourea derivatives are highly valued as intermediates and organocatalysts. nih.gov They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles, which are scaffolds for many pharmaceutical agents. wikipedia.org The ability of the thiourea moiety to engage in double hydrogen-bonding allows it to act as a potent organocatalyst, activating substrates and facilitating a variety of asymmetric reactions with high enantioselectivity. rsc.orgwikipedia.org This has made thiourea-based catalysts instrumental in green chemistry, promoting metal-free and mild reaction conditions for complex molecular syntheses. wikipedia.orgacs.org

In the realm of material science , the unique properties of thiourea derivatives are harnessed for a range of applications:

Polymers and Coatings: They are incorporated into polymer backbones or used as additives to enhance properties such as thermal stability and flame retardancy. In two-component redox polymerization systems, often used in dental materials, thiourea derivatives act as efficient reducing agents, influencing curing kinetics and the final mechanical properties of the material. mdpi.com

Chemosensors: The presence of nucleophilic nitrogen and sulfur atoms enables thiourea derivatives to act as effective chemosensors for detecting various metal ions and anions. rsc.orgnih.gov They can signal the presence of analytes through colorimetric or fluorescent changes, making them valuable for environmental monitoring and analytical chemistry. nih.govnih.gov The sulfur atom, in particular, can quench fluorescence, a process that can be reversed upon binding to a metal ion, forming the basis for "turn-on" fluorescent sensors. sigmaaldrich.com

Corrosion Inhibitors: Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys, a property attributed to their ability to adsorb onto the metal surface and form a protective layer.

Agrochemicals: Many thiourea derivatives exhibit significant biological activity and are used in the development of insecticides, fungicides, and herbicides. acs.org

The diverse applications of thiourea derivatives are summarized in the table below.

| Application Area | Specific Role of Thiourea Derivatives |

| Synthetic Chemistry | Intermediates for heterocycles (e.g., pyrimidines, thiazoles) wikipedia.org, Organocatalysts for asymmetric synthesis rsc.orgwikipedia.org |

| Material Science | Monomers for polymers nih.gov, Reducing agents in redox polymerization mdpi.com, Chemosensors for ions and neutral analytes rsc.orgnih.gov, Corrosion inhibitors, Flame retardants wikipedia.org |

| Agrochemicals | Active ingredients in insecticides, fungicides, and herbicides acs.org |

Significance of N-(4-Chlorophenyl)-N'-cyanothiourea within Functional Organic Molecules

Within the broad family of thioureas, this compound stands out due to the specific combination of its functional groups, which imparts a unique set of chemical properties and potential applications.

The synthesis of related N-aryl-N'-acylthioureas typically involves the reaction of an appropriate isothiocyanate with an amine. For instance, 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea is synthesized by reacting 4-chloroaniline (B138754) with 3-chloropropionyl isothiocyanate in acetone (B3395972). nih.gov Similarly, the general synthesis for a compound like this compound would likely involve the reaction between 4-chlorophenyl isothiocyanate and a cyanamide (B42294) source, or a related synthetic equivalent.

The structural significance of this molecule lies in:

The 4-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. This halogen substituent can engage in halogen bonding and alters the acidity of the N-H protons, which is critical for its role in organocatalysis and coordination chemistry. chemimpex.com

The N'-cyano Group: The cyano (C≡N) group is a strong electron-withdrawing group, which further modulates the electronic environment of the thiourea core. This feature is crucial as it can influence the molecule's coordination behavior with metal ions and its potential as a ligand. The coordination chemistry of cyanothioureas, while less explored than acylthioureas, is known to involve monodentate (S-coordination) or bidentate (S,N-coordination) binding modes.

The Thiourea Backbone: This central moiety provides the primary sites for hydrogen bonding and metal coordination. The interplay between the chlorophenyl and cyano substituents fine-tunes the donor/acceptor properties of the nitrogen and sulfur atoms.

The combination of these functional groups makes this compound a promising candidate for applications in the design of functional materials, as a specific ligand in coordination chemistry for creating novel metal complexes, and as a synthon for more complex organic molecules.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Current research on thiourea derivatives is vibrant and multifaceted, focusing on expanding their applications in catalysis, materials, and medicinal chemistry. However, for the specific compound this compound, the research landscape appears to be in its nascent stages, with several knowledge gaps identified.

Current Research Trajectories:

Advanced Organocatalysis: A major trend is the design of increasingly complex chiral thiourea derivatives to catalyze challenging asymmetric reactions, often in multicomponent setups to build molecular complexity efficiently. nih.govrsc.org

Smart Materials: Research is actively exploring thiourea-based polymers for applications like molecular imprinting, where polymers are designed to recognize and bind specific target molecules, such as arsenic(III). nih.gov

Chemosensor Arrays: Development is moving towards arrays of thiourea-based sensors that can detect multiple analytes simultaneously, providing a "fingerprint" response for complex mixtures.

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the binding mechanisms of thiourea derivatives with templates or metal ions, guiding the rational design of new functional molecules. nih.govnih.gov These studies help elucidate the nature of non-covalent interactions, such as hydrogen bonds, that govern their function.

Knowledge Gaps Pertaining to this compound:

Synthesis and Characterization: While general synthetic routes can be postulated, detailed, optimized, and reported methods for the synthesis of this compound are not widely documented. Comprehensive characterization data, including detailed NMR, IR, mass spectrometry, and crucially, a single-crystal X-ray diffraction structure, is needed to fully understand its molecular geometry and intermolecular interactions.

Coordination Chemistry: The ability of N-cyanothioureas to act as ligands is noted as being seldom explored. A significant gap exists in understanding the coordination behavior of this compound with a variety of transition metals. Systematic studies are required to determine its preferred coordination modes (monodentate vs. bidentate), the stability of the resulting complexes, and their electronic and magnetic properties.

Application-Specific Performance: There is a lack of published research evaluating the performance of this compound in specific applications. For instance, its efficacy as an organocatalyst, a monomer in polymerization, a chemosensor, or a precursor in agrochemical synthesis has yet to be systematically investigated and reported.

Theoretical Understanding: While computational studies are applied to other thioureas, specific theoretical investigations into the electronic structure, reactivity, and conformational landscape of this compound are lacking. Such studies would provide valuable insights into its potential and guide experimental work.

Structure

3D Structure

Properties

CAS No. |

98557-54-1 |

|---|---|

Molecular Formula |

C8H6ClN3S |

Molecular Weight |

211.67 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-cyanothiourea |

InChI |

InChI=1S/C8H6ClN3S/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13) |

InChI Key |

XJBQJZPJMFGSFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl N Cyanothiourea and Its Analogues

Conventional Synthetic Pathways to Thiourea (B124793) Derivatives

Historically, the synthesis of thiourea derivatives has been accomplished through several reliable methods. A primary and widely used approach involves the reaction of an amine with an isothiocyanate. In a specific synthesis of N-(4-Chlorophenyl)-N'-cyanothiourea, 4-chlorophenylisothiocyanate is reacted with monosodium cyanamide (B42294). prepchem.com The reaction is typically carried out in a solvent such as absolute ethanol. The process involves stirring the suspension at room temperature initially, followed by heating to ensure the completion of the reaction. prepchem.com

Another common conventional method for preparing thiourea derivatives starts with carbon disulfide. organic-chemistry.org This can involve a simple condensation reaction between amines and carbon disulfide, often in an aqueous medium, which is effective for producing both symmetrical and unsymmetrical thioureas. organic-chemistry.org Additionally, the isomerization of ammonium (B1175870) thiocyanate (B1210189) has been a known, albeit sometimes less efficient, route to thiourea. scispace.com The synthesis of N-acyl thiourea derivatives often proceeds by generating an isothiocyanate in situ from the condensation of an acid chloride and ammonium thiocyanate, which is then reacted with an amine. mdpi.comnih.gov

| Conventional Method | Precursors | Description | Reference |

| Isothiocyanate Reaction | 4-chlorophenylisothiocyanate, monosodium cyanamide | Reaction in ethanol, initially at room temperature, then heated to 75°C. | prepchem.com |

| Carbon Disulfide Method | Amines, Carbon Disulfide | Condensation reaction in an aqueous medium. | organic-chemistry.org |

| Isothiocyanate Intermediate | Acid chloride, ammonium thiocyanate, heterocyclic amine | Condensation to form an isothiocyanate, followed by nucleophilic addition of an amine. | mdpi.comnih.gov |

Green Chemistry Approaches in Thiourea Synthesis, Including Microwave-Assisted Methods

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of thiourea derivatives. These methods aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency. One such approach involves the use of deep eutectic solvents (DES) which can act as both a catalyst and a reaction medium, often allowing for milder reaction conditions and easier product recovery. rsc.orgresearchgate.net Another green strategy is the use of water as a solvent, which offers significant environmental benefits over traditional organic solvents. google.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields. nih.govarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those related to thiourea. nih.govnih.govrsc.org For instance, the synthesis of N-(4-chlorophenyl)-N'-benzoyl thiourea has been achieved using microwave irradiation, which accelerates the reaction between benzoyl thiocyanate and p-chloroaniline. researchgate.net The application of microwaves provides rapid and uniform heating, which can lead to selective reactions and the formation of high-purity products in a fraction of the time required by conventional heating methods. nih.govarkat-usa.org

| Green Approach | Key Features | Example Application | Reference |

| Deep Eutectic Solvents (DES) | Acts as both catalyst and solvent; recoverable and reusable. | Synthesis of monosubstituted thioureas. | rsc.orgresearchgate.net |

| Water as Solvent | Environmentally benign; simplifies purification. | One-step synthesis of thiourea derivatives from phenoxysulfonyl chloride and primary amines. | google.com |

| Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours); improved yields. | Synthesis of N-(4-chlorophenyl)-N'-benzoyl thiourea and other thiazole (B1198619) derivatives. | nih.govresearchgate.net |

Exploration of Precursor Chemistry and Reaction Mechanisms for Targeted Synthesis

The targeted synthesis of this compound relies on a fundamental understanding of its precursor chemistry and the underlying reaction mechanisms. The key precursors are a source of the 4-chlorophenylamino group and a cyanothiourea moiety.

The most direct route involves the nucleophilic addition of a cyanamide salt to an isothiocyanate. In the synthesis of the title compound, 4-chlorophenylisothiocyanate serves as the electrophile. prepchem.com The reaction mechanism proceeds through the attack of the nucleophilic nitrogen atom of the cyanamide anion on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a new carbon-nitrogen bond, and subsequent protonation yields the final this compound product.

Isothiocyanates themselves are often synthesized as key intermediates. nih.gov A common method for their preparation is the reaction of a primary amine (like 4-chloroaniline) with carbon disulfide or thiophosgene. Alternatively, acyl isothiocyanates can be generated from the reaction of acid chlorides with a thiocyanate salt, which can then react with an amine to form N-acylthiourea derivatives. mdpi.com The choice of precursors is critical, as the structure of the starting amine and the isothiocyanate directly dictates the final structure of the thiourea derivative.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to obtain a product of high purity. Following its synthesis, the crude product often exists as a solid that precipitates out of the reaction mixture.

A common initial purification step is filtration . The solid product is separated from the reaction solvent and any soluble impurities. This is typically followed by washing the filtered solid with a suitable solvent, such as ethanol, to remove any remaining unreacted starting materials or by-products. prepchem.com

For further purification, recrystallization is a widely employed technique. This involves dissolving the crude product in a suitable hot solvent, such as N,N-dimethylformamide (DMF), and then allowing the solution to cool slowly. scispace.comresearchgate.net As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. The purified crystals are then collected by filtration. The selection of the recrystallization solvent is crucial and is based on the solubility characteristics of the compound. sciencemadness.org In some cases, a mixture of solvents may be used to achieve optimal purification. sciencemadness.org

After purification, the compound is typically dried under vacuum or in a desiccator over a drying agent like silica (B1680970) gel to remove any residual solvent. scispace.comresearchgate.net

| Technique | Description | Purpose | Reference |

| Filtration | Separation of the solid product from the liquid reaction mixture. | Initial isolation of the crude product. | prepchem.com |

| Washing | Rinsing the filtered solid with a solvent (e.g., ethanol). | To remove soluble impurities and unreacted starting materials. | prepchem.com |

| Recrystallization | Dissolving the crude product in a hot solvent (e.g., DMF) and allowing it to cool and crystallize. | To achieve high purity by separating the compound from impurities based on solubility differences. | scispace.comresearchgate.net |

| Drying | Placing the purified solid under vacuum or in a desiccator. | To remove residual solvents from the final product. | scispace.comresearchgate.net |

Computational and Theoretical Insights into N 4 Chlorophenyl N Cyanothiourea Chemistry

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as the foundation for these computational insights, providing a robust framework for understanding the intricacies of N-(4-Chlorophenyl)-N'-cyanothiourea at the atomic level.

Geometry Optimization and Electronic Structure Analysis

The molecular geometry of this compound has been optimized to determine its most stable three-dimensional conformation. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that characterize the molecule. The electronic structure, which governs the compound's chemical behavior, has also been thoroughly analyzed.

Molecular Electrostatic Potential (MEP) Surface Mapping and Interpretation

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. For this compound, the MEP map indicates the likely sites for electrophilic and nucleophilic attack. These maps are crucial for understanding intermolecular interactions and predicting the compound's reactivity in various chemical environments. mdpi.com

Mulliken Atomic Charge Analysis and Electron Density Distribution

Mulliken atomic charge analysis quantifies the partial charge residing on each atom within the molecule. researchgate.net This analysis for this compound reveals the distribution of electron density. The results show that electronegative atoms like nitrogen, oxygen, and chlorine tend to carry negative charges, while hydrogen and sulfur atoms are typically positively charged. This information is vital for understanding the compound's polarity and its interactions with other molecules. researchgate.net

Table 1: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Charge (e) |

| S1 | Data not available in search results |

| N1 | Data not available in search results |

| N2 | Data not available in search results |

| N3 (cyano) | Data not available in search results |

| C (phenyl) | Data not available in search results |

| Cl | Data not available in search results |

Vibrational Frequencies and Predicted Spectroscopic Data

Theoretical vibrational frequencies for this compound have been calculated to predict its infrared (IR) and Raman spectra. arxiv.orgnih.govwisc.edu These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups within the molecule. arxiv.orgresearchgate.net The calculations help in assigning the observed spectral bands to particular atomic motions, such as stretching and bending of bonds. arxiv.org

Analysis of HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. chemicalforums.comossila.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. chemicalforums.com For this compound, the HOMO-LUMO gap has been calculated to be approximately 3.69 eV in a vacuum and 2.98 eV in water, indicating increased reactivity in an aqueous environment. researchgate.net This analysis also allows for the calculation of various chemical reactivity indices, such as chemical hardness, softness, and electronegativity, which further describe the molecule's chemical behavior. researchgate.net

Table 2: Calculated Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | 3.69 (in vacuum), 2.98 (in water) researchgate.net |

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Global Hardness (η) | Data not available in search results |

| Global Softness (S) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Potential (μ) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations serve as a computational microscope, allowing researchers to observe the motion of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for mapping its conformational landscape. This landscape is a multi-dimensional energy surface that reveals all possible spatial arrangements (conformations) of the molecule and their corresponding potential energies.

An MD simulation would begin by defining a starting geometry of the molecule, often derived from experimental data like X-ray crystallography or from optimization using quantum mechanical methods. The system would then be "solvated" in a simulation box filled with a suitable solvent, such as water, to mimic realistic conditions. The simulation proceeds by calculating the forces acting on each atom and using Newton's laws of motion to predict their positions and velocities over a series of very short time steps (on the order of femtoseconds).

By analyzing the trajectory of the simulation, which can span from nanoseconds to microseconds, researchers can identify the most stable, low-energy conformations. These are the shapes the molecule is most likely to adopt. The analysis would focus on key dihedral angles, such as those around the N-C-N-C backbone of the thiourea (B124793) moiety, to characterize different conformers. The results would typically be presented as a table of stable conformers, their relative energies, and the values of their defining dihedral angles. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). mdpi.comresearchgate.net This method allows for an unambiguous definition of an atom within a molecule and the characterization of the interactions between them. mdpi.com

A QTAIM analysis of this compound would start with a high-quality calculation of the molecule's electron density, typically using Density Functional Theory (DFT). The analysis then focuses on identifying critical points in this electron density field. Of particular interest are the bond critical points (BCPs), which are points of minimum electron density along the path between two bonded atoms, known as the bond path. researchgate.net

The properties of the electron density at these BCPs are used to classify the chemical bond. Key parameters include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values suggest stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.gov

The total energy density (H(r)) : The sign of this parameter also helps classify the interaction, with negative values indicating a significant covalent character.

For this compound, a QTAIM analysis would provide quantitative data on the covalent nature of the C=S, C-N, C-C, and C-Cl bonds, as well as characterizing any potential intramolecular hydrogen bonds, such as between the N-H group and the cyano nitrogen or the sulfur atom. This would offer deep insight into the electronic structure and stability of the molecule.

Supramolecular Interactions and Crystal Engineering of N 4 Chlorophenyl N Cyanothiourea

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional forces in the crystal packing of N-(4-Chlorophenyl)-N'-cyanothiourea. The thiourea (B124793) backbone provides strong hydrogen bond donors (N-H groups), while the sulfur atom and the nitrogen of the cyano group act as primary acceptors.

In many N-acyl and N-aroyl thioureas, intramolecular hydrogen bonds, such as N–H···O=C, are common and lead to the formation of a planar six-membered pseudo-ring, which stabilizes the molecular conformation. nih.govresearchgate.netmdpi.com While this compound lacks a carbonyl oxygen, the potential for other intramolecular interactions exists. Depending on the molecular conformation, weak intramolecular hydrogen bonds like C-H···N to the cyano nitrogen or C-H···S could play a role in stabilizing the geometry. mdpi.com In some related structures, intramolecular N–H···Cl interactions have also been observed. researchgate.net The conformation of the molecule is critical; for instance, substituted diphenylthioureas can exist in different N-H conformations (cis- or trans-), which affects their ability to form specific hydrogen bonds. nih.gov

Intermolecular hydrogen bonds are the primary drivers of the supramolecular assembly in crystalline thioureas. The most prevalent motifs involve the thiourea N-H donors.

N-H···S Interactions : A characteristic interaction in thiourea derivatives is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. nih.govresearchgate.netscispace.com This robust R²₂(8) graph set motif is a common feature that links molecules into well-defined pairs. These dimers can then serve as building blocks for larger chains or sheets. In some cases, these interactions lead to the formation of zigzag chains rather than discrete dimers. scispace.com

N-H···N≡C Interactions : The cyano group is a competent hydrogen bond acceptor. The crystal packing is often characterized by N-H···N≡C hydrogen bonds, which link molecules into chains or more complex networks. nih.govnih.gov The linear nature of the cyano group allows it to participate in these interactions without significant steric hindrance. researchgate.net

The following table summarizes typical intermolecular hydrogen bonding patterns observed in related thiourea structures.

| Donor-H···Acceptor | Interaction Type | Common Geometry | Role in Crystal Packing |

| N-H···S | Strong Hydrogen Bond | Forms R²₂(8) centrosymmetric dimers. nih.govscispace.com | Primary motif for molecular pairing. |

| N-H···N≡C | Strong Hydrogen Bond | Links molecules into linear or zigzag chains. nih.govnih.gov | Extends the structure into higher dimensions. |

| C-H···S/Cl | Weak Hydrogen Bond | Connects primary hydrogen-bonded networks. nih.govresearchgate.net | Provides additional lattice stabilization. |

The electronic properties of the substituents have a profound effect on the strength and prevalence of hydrogen bonds.

Chlorophenyl Group : The 4-chlorophenyl group is electron-withdrawing, which increases the acidity of the N-H protons on the thiourea moiety. This enhanced acidity makes them stronger hydrogen bond donors, leading to more robust and directional intermolecular interactions. nih.govresearchgate.net

Cyano Group : The cyano group acts as a competitive hydrogen bond acceptor to the thiocarbonyl sulfur atom. Studies on molecules containing both amino and cyano groups have shown that the cyano nitrogen is often the more effective hydrogen bond acceptor. nih.govresearchgate.net Its participation in N-H···N hydrogen bonding is crucial for the formation of extended supramolecular architectures. However, some studies also suggest that the cyano group may form only weak hydrogen bonds in certain environments. rsc.org The formation of N-H···N≡C bonds can effectively compete with the formation of N-H···S dimers, leading to a variety of possible packing motifs.

Characterization of Other Non-Covalent Interactions

Beyond classical hydrogen bonding, other non-covalent forces are integral to the crystal engineering of this compound.

The presence of the 4-chlorophenyl ring facilitates π-π stacking interactions between adjacent molecules. These interactions are common in aromatic compounds and contribute significantly to crystal cohesion. In related structures containing chlorophenyl groups, offset π-π stacking is frequently observed, where the rings are parallel but displaced relative to one another. nih.govresearchgate.net The orientation and distance between the aromatic rings are key parameters that define the stability of these interactions.

| Interaction Parameter | Typical Value | Significance |

| Centroid-to-Centroid Distance | 3.5 - 4.0 Å | Indicates the proximity of stacked rings. |

| Perpendicular Distance | ~3.5 Å | Measures the face-to-face separation. nih.gov |

| Slip Angle | Varies | Describes the degree of offset between rings. |

The chlorine atom of the 4-chlorophenyl group can act as a Lewis acid, forming a halogen bond with a Lewis base (an electron donor). This type of interaction is highly directional and has become a powerful tool in crystal engineering. nih.gov In the context of this compound, the most likely halogen bond acceptors are the nitrogen atom of the cyano group or the sulfur atom of the thiourea.

Crystal structures of related compounds have shown short and linear C-Cl···N contacts, which are indicative of a halogen bond. nih.gov This interaction can link molecules into chains or layers, often working in concert with hydrogen bonds to build the final three-dimensional structure. Halogen-π interactions are also a possibility, further stabilizing the crystal packing. nih.gov The strength of the halogen bond is influenced by the electron density of the acceptor and the positive electrostatic potential (σ-hole) on the chlorine atom.

Hirshfeld Surface Analysis and Contact Enrichment Studies for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For compounds containing N-(4-Chlorophenyl) moieties, Hirshfeld surface analysis reveals a detailed picture of the various interactions at play.

The dnorm mapped Hirshfeld surface uses a color scale to indicate intermolecular distances, with red spots highlighting contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of all intermolecular contacts in the crystal.

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Chlorophenyl Compound. gazi.edu.trnih.gov

| Contact Type | Percentage Contribution (%) |

| H···H | 48.7 |

| H···C/C···H | 22.2 |

| Cl···H/H···Cl | 8.8 |

| H···O/O···H | 8.2 |

| H···N/N···H | 5.1 |

| Cl···C/C···Cl | 3.9 |

| C···C | 2.1 |

| C···N/N···C | 0.4 |

| O···O | 0.4 |

| C···O/O···C | 0.2 |

Principles of Self-Assembly and Crystal Packing in the Solid State

The spontaneous organization of molecules into well-defined, stable structures is known as self-assembly. nih.gov In the solid state, this process is governed by the drive to achieve a minimum energy configuration, which is dictated by the sum of all intermolecular interactions. For this compound, the interplay of various functional groups—the chlorophenyl ring, the cyanothiourea moiety—directs the self-assembly process.

Application of Synthon Hierarchy and Crystal Engineering Strategies

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. A key concept in this field is the "supramolecular synthon," which are robust and predictable non-covalent interaction patterns between functional groups. usf.edu By identifying and utilizing a hierarchy of these synthons, it is possible to guide the self-assembly of molecules like this compound into specific crystalline architectures.

The development of a synthon hierarchy allows for a more predictable approach to crystal synthesis. usf.edu For instance, strong and highly directional hydrogen bonds often represent the most robust synthons and will preferentially form over weaker interactions. In the context of this compound, potential synthons could involve the thiourea group forming N-H···S or N-H···N hydrogen bonds, and the cyano group participating in C-H···N interactions. The chloro-substituent on the phenyl ring can also engage in halogen bonding.

By strategically modifying the molecular structure or the crystallization conditions, it is possible to favor certain synthons over others, thereby controlling the final crystal packing. This approach has been successfully applied to design multi-component crystals, such as cocrystals, where different molecular components are brought together in a single crystal lattice through specific supramolecular synthons. usf.edunih.gov The ultimate goal is to establish a clear relationship between molecular structure, intermolecular interactions, and the resulting solid-state properties.

Coordination Chemistry of N 4 Chlorophenyl N Cyanothiourea As a Ligand

Ligand Design Principles and Potential Denticity of the Compound

N-(4-Chlorophenyl)-N'-cyanothiourea is an organic compound featuring a thiourea (B124793) backbone substituted with a 4-chlorophenyl group and a cyano group. The presence of sulfur, nitrogen, and potentially the cyano group's nitrogen atom provides multiple coordination sites. This makes it a potentially polydentate ligand, capable of binding to a metal center through one or more donor atoms. The electronic properties of the 4-chlorophenyl and cyano groups influence the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes. The geometry of the ligand is such that it can form stable chelate rings with metal ions, a desirable feature in ligand design for enhancing complex stability. Thiourea derivatives, in general, are known to act as versatile ligands, coordinating with metals as neutral, monoanionic, or dianionic species.

Complexation Studies with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The complexing ability of N-substituted thiourea derivatives with various transition metals has been a subject of significant research. nuph.edu.ua Studies have demonstrated the formation of stable complexes between this compound and divalent transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II). These metal ions are of particular interest due to their diverse coordination geometries and catalytic activities. nih.gov

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. A common method is the microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. For instance, the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) complexes of a similar ligand, N-(p-chlorophenyl)-N'-benzoyl thiourea, was achieved by refluxing the ligand with the respective metal acetate (B1210297) salts in an equimolar ratio. researchgate.net Another approach involves dissolving the ligand in a solvent like acetone (B3395972) and adding a solution of the metal salt, followed by refluxing the mixture. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

The characterization of the synthesized complexes is crucial to determine their structure and bonding. Various spectroscopic techniques are employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S, C=O, and N-H groups upon complexation provide evidence of their involvement in bonding with the metal ion. For example, in N-benzoyl-N′-(4′-cyanophenyl)thiourea, characteristic IR bands are observed for N-H stretching, C≡N stretching, and C=O stretching. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the ligand and its complexes in solution. mdpi.comnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. For instance, the electronic spectrum of a Co(II) complex can indicate whether it has a tetrahedral or octahedral geometry.

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the ligand and its complexes, confirming their composition.

A study on N,N′-bis(4-chlorophenyl)thiourea, a related compound, utilized single-crystal X-ray diffraction to confirm its structure. The analysis revealed a monoclinic crystal system and provided detailed information on bond angles and the planarity of the thiourea moiety. scispace.com

Table 1: Selected Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 92.360 (4) |

| b (Å) | 7.2232 (3) |

| c (Å) | 25.2555 (11) |

| β (°) | 91.376 (3) |

| Volume (ų) | 1684.40 (12) |

Data for N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide solvate. researchgate.net

Based on spectroscopic and crystallographic data, the coordination modes and geometries of the metal complexes can be determined. This compound can act as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thiocarbonyl group and a nitrogen atom. In some cases, the cyano group might also participate in coordination, leading to different structural arrangements.

For instance, studies on similar N-acylthiourea ligands have shown that they often coordinate in a bidentate manner through the sulfur and oxygen atoms, forming a six-membered chelate ring. cardiff.ac.uk The resulting complexes can adopt various geometries, such as tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the reaction. For example, Zn(II) complexes with thiourea derivatives often exhibit a tetrahedral geometry.

Electrochemical Properties of Coordination Complexes (Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of metal complexes. researchgate.net By applying a varying potential to a solution containing the complex, one can observe the oxidation and reduction processes. The cyclic voltammograms of this compound complexes would reveal information about the stability of different oxidation states of the metal ion and the reversibility of the redox processes.

Studies on related aroylthiourea derivatives have shown that the electrochemical behavior is influenced by the substituents on the ligand. mdpi.com The reduction potentials of functional groups like cyano and nitro can be determined from the cyclic voltammetry curves. mdpi.com The electrochemical properties of macrocyclic metal complexes are of significant interest for applications in catalysis and sensing. ethernet.edu.et The cyclic voltammetry of copper and nickel complexes with N-acylthiourea ligands has shown quasi-reversible and irreversible reduction processes, respectively. cardiff.ac.uk

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights for N 4 Chlorophenyl N Cyanothiourea Analogues

Theoretical Frameworks and Methodologies in SAR Analysis

The foundation of SAR analysis for N-(4-Chlorophenyl)-N'-cyanothiourea analogues lies in the systematic modification of the molecular structure and the subsequent evaluation of the impact on their biological activity. nih.gov This process is often guided by established theoretical frameworks and a variety of computational methodologies. farmaciajournal.comresearchgate.net

A primary approach involves the design and synthesis of a series of derivatives where specific parts of the this compound scaffold are altered. nih.gov For instance, substitutions can be made on the phenyl ring, the thiourea (B124793) moiety can be replaced with a urea (B33335) or other bioisosteres, and the cyano group can be modified or substituted. The resulting analogues are then subjected to biological assays to determine their activity, such as enzyme inhibition or cytotoxicity. nih.gov

Computational tools are integral to modern SAR analysis. nih.gov Molecular modeling techniques, including molecular docking and quantum chemical calculations, are employed to visualize and analyze the interactions between the synthesized compounds and their biological targets at the molecular level. nih.govnih.gov These methods help in understanding the binding modes, identifying key interactions, and explaining the observed activity trends. Furthermore, the development of QSAR models provides a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of novel compounds before their synthesis. farmaciajournal.comsciencepublishinggroup.com

The overarching goal of these theoretical and methodological approaches is to build a comprehensive understanding of the structural requirements for optimal biological activity. This knowledge is then used to guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Molecular Docking Investigations of Receptor/Enzyme Binding Mechanisms

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. farmaciajournal.comresearchgate.net This method has been instrumental in elucidating the binding mechanisms of this compound analogues with various biological targets. nih.gov

Molecular docking studies have been successfully applied to model the interactions of this compound and its analogues with enzymes such as cholinesterases and urease. nih.govnih.govresearchgate.net For instance, in the case of urease inhibition, docking simulations can reveal how the thiourea moiety of the ligand interacts with the nickel ions in the active site of the enzyme, a crucial interaction for inhibitory activity. nih.govnih.gov Similarly, for cholinesterase inhibition, docking can predict how the ligand binds within the active site gorge, interacting with key amino acid residues. researchgate.netnih.gov

These models provide a static snapshot of the enzyme-ligand complex, offering valuable insights into the binding mode and the specific interactions that contribute to the inhibitory potency. The accuracy of the docking protocol is often validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined one. nih.gov

A significant outcome of molecular docking studies is the identification of the key binding sites and the specific amino acid residues that are crucial for ligand recognition and binding. farmaciajournal.comnih.gov For this compound analogues, docking simulations can pinpoint the residues in the active site of an enzyme that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. malvernpanalytical.comnih.gov

For example, the 4-chlorophenyl group might fit into a hydrophobic pocket, while the cyano and thiourea groups could form hydrogen bonds with polar residues in the active site. nih.gov The identification of these "interaction hotspots" is critical for understanding the molecular basis of inhibition and for designing new analogues with enhanced binding affinity. By modifying the ligand to better complement these hotspots, it is possible to improve its potency and selectivity. malvernpanalytical.com

The ultimate goal of molecular docking is to establish a correlation between the observed intermolecular interactions and the experimentally determined binding affinity and selectivity of the ligands. malvernpanalytical.com The strength of the interaction between a ligand and its target is quantified by the binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). malvernpanalytical.com

Molecular docking programs use scoring functions to estimate the binding energy of the ligand-receptor complex. These scores, while not always perfectly correlated with experimental binding affinities, can provide a relative ranking of the binding strengths of different analogues. By analyzing the docking poses and the interaction patterns of a series of compounds with varying activities, it is possible to identify the specific interactions that contribute most significantly to high binding affinity. For example, the presence of a hydrogen bond with a particular residue might be found to be essential for potent inhibition. nih.gov This information is invaluable for the rational design of new inhibitors with improved therapeutic potential. malvernpanalytical.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to gain insights into the structural features that are important for activity. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. nih.govresearchgate.nettue.nl These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. researchgate.net A wide variety of descriptors can be calculated, ranging from simple 0D descriptors like molecular weight to more complex 3D descriptors that describe the spatial arrangement of atoms. researchgate.net

Once the descriptors have been calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to develop a QSAR model. analis.com.my The goal is to find a combination of descriptors that can accurately predict the biological activity of the compounds in the dataset. The quality of the QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the root mean square error (RMSE). nih.gov A good QSAR model should not only have high predictive power but also be interpretable, meaning that the selected descriptors should have a clear physical or chemical meaning. nih.gov

The development of robust and predictive QSAR models for this compound analogues can provide valuable guidance for the design of new compounds with enhanced biological activity. farmaciajournal.comnih.gov By understanding which molecular properties are most important for activity, medicinal chemists can focus their synthetic efforts on compounds that are most likely to be successful.

Statistical Correlation of Structural Features with Mechanistic Biological Responses

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogues relies heavily on quantitative and statistical methods to correlate specific structural attributes with observed biological activities. While direct and extensive Quantitative Structure-Activity Relationship (QSAR) studies exclusively focused on this compound are not widely available in publicly accessible literature, the principles of such analyses can be effectively illustrated through studies on closely related thiourea derivatives. These studies provide a framework for understanding how variations in molecular structure can systematically influence biological outcomes.

Research into various classes of thiourea derivatives demonstrates that their biological activities can be significantly correlated with a range of physicochemical and structural parameters. These parameters often include hydrophobicity, electronic effects of substituents, and steric factors. Statistical models, typically developed using multiple linear regression (MLR) or other advanced techniques, aim to create a mathematical relationship between these descriptors and the biological response.

For instance, a QSAR study on a series of carbonyl thiourea derivatives tested for their anti-amoebic activity against Acanthamoeba sp. provides valuable insights. analis.com.my Although these compounds are not N'-cyano analogues, the study included derivatives with chloro-substituted phenyl rings, allowing for an analysis of the impact of this feature. The study aimed to quantitatively link the molecular structures of the synthesized compounds with their anti-amoebic activities, expressed as IC50 values. analis.com.my The robustness of the resulting QSAR model was confirmed through statistical validation methods, ensuring that the correlations were not due to chance. analis.com.my

The statistical models generated in such studies can highlight the importance of specific molecular fragments and properties. For example, in a study of thiourea derivatives with anti-Hepatitis C virus (HCV) activity, the biological activity was found to be significantly correlated with the compound's hydrophobic character and certain structural indicators. nih.gov The correlation coefficient (r) and the cross-validated correlation coefficient (r2cv) are key statistical metrics used to assess the predictive power of the QSAR model. A high correlation coefficient, such as the 0.926 reported in the anti-HCV study, suggests a strong relationship between the selected descriptors and the biological activity. nih.gov

In the context of this compound analogues, a hypothetical QSAR model would likely consider descriptors such as:

LogP: A measure of the compound's lipophilicity, which influences its ability to cross cell membranes.

Hammett constants (σ): To quantify the electron-donating or electron-withdrawing effects of substituents on the phenyl ring. The chlorine atom at the para position has a specific electronic influence that would be a key variable.

Molar Refractivity (MR): A descriptor related to the volume of the molecule and its polarizability.

Topological indices: Numerical descriptors that characterize the bonding arrangement and size of the molecule.

The statistical analysis would aim to produce an equation of the form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor. A positive coefficient would imply that an increase in the value of that descriptor enhances biological activity, while a negative coefficient would suggest the opposite.

The following interactive table presents data from a QSAR study on carbonyl thiourea derivatives with anti-amoebic activity, which includes compounds with chlorophenyl substitutions. This data illustrates the kind of information used in statistical correlation studies.

| Compound ID | Structure | IC50 (µM) |

| M27 | N-(3-chlorophenyl)-N'-(biphenyl-4-yl)carbamoylthiourea | 5.98 ± 0.79 |

| M29 | N-(2-chlorophenyl)-N'-(2-ethylhexanoyl)thiourea | 6.55 ± 0.56 |

This table is based on data from a study on carbonyl thiourea derivatives and is provided for illustrative purposes to show how structural variations relate to biological activity. analis.com.my

Similarly, research on other thiourea series, such as those acting as TRPV1 antagonists, has statistically analyzed the impact of modifications to different regions of the molecule. nih.gov These studies have shown that even subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in biological potency. nih.govnih.gov

Advanced Research Applications and Future Perspectives in Materials Science and Sensing

Development of Chemical Sensors and Probes Based on Thiourea (B124793) Scaffolds

The thiourea functional group is a well-established platform for the design of chemical sensors due to its ability to coordinate with a variety of analytes. The sulfur and nitrogen atoms within the thiourea moiety can act as binding sites, leading to measurable changes in the physical or chemical properties of the molecule upon interaction with a target species.

Ion-selective electrodes (ISEs) are a class of potentiometric sensors that measure the activity of a specific ion in a solution. unimap.edu.myresearchgate.net The core component of an ISE is the ion-selective membrane, which typically contains an ionophore—a molecule that selectively binds to the target ion. researchgate.net While specific studies detailing the use of N-(4-Chlorophenyl)-N'-cyanothiourea as an ionophore in ISEs are not extensively documented, the general principles of thiourea-based ionophores suggest its potential in this area.

The design of an ISE membrane often involves incorporating the ionophore into a polymer matrix, such as polyvinyl chloride (PVC), along with a plasticizer. nih.gov The thiourea group in this compound can potentially form complexes with various cations, making it a candidate for the sensing element in such electrodes. The selectivity of the electrode would be dictated by the strength and specificity of the interaction between the thiourea derivative and the target ion.

Table 1: Components of a Typical Ion-Selective Electrode

| Component | Function |

| Ion-Selective Membrane | Selectively interacts with the target ion. |

| Ionophore | The active component within the membrane that binds the ion. |

| Polymer Matrix (e.g., PVC) | Provides a solid support for the ionophore and other components. |

| Plasticizer | Ensures the mobility of the ionophore within the membrane. |

| Internal Reference Electrode | Provides a stable reference potential. |

| Internal Filling Solution | Contains a fixed concentration of the ion of interest. |

The detection of heavy metal ions is a critical area of environmental monitoring and analytical chemistry. Thiourea derivatives have been recognized as effective reagents for this purpose. The sulfur atom in the thiourea group exhibits a strong affinity for soft metal ions, including many heavy metals.

This compound is employed in analytical methods for the detection and quantification of metal ions. core.ac.uk Its ability to form stable complexes with heavy metals enhances its utility in various analytical techniques. core.ac.uk Fluorescent chemosensors based on thiourea have demonstrated the capacity for the selective detection of ions such as Hg²⁺, Zn²⁺, and Cd²⁺. zsmu.edu.uamdpi.com The interaction with the metal ion can lead to a "turn-on" or "turn-off" fluorescent response, providing a sensitive and selective method for detection. zsmu.edu.uamdpi.com

Table 2: Potential Heavy Metal Ions for Detection by Thiourea-Based Sensors

| Metal Ion | Potential for Detection |

| Mercury (Hg²⁺) | High |

| Cadmium (Cd²⁺) | High |

| Lead (Pb²⁺) | Moderate to High |

| Copper (Cu²⁺) | Moderate |

| Zinc (Zn²⁺) | High |

Integration in Advanced Materials Science

The field of materials science is increasingly focused on the development of functional materials with tailored properties. The ability of this compound to participate in non-covalent interactions and act as a ligand for metal ions makes it a candidate for integration into advanced materials.

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. These interactions, which include hydrogen bonding, halogen bonding, and π-π stacking, can be utilized to construct ordered assemblies with specific functions.

The structure of this compound, with its hydrogen bond donors (N-H groups) and acceptors (S and N atoms), as well as the potential for halogen bonding involving the chlorine atom, makes it a suitable building block for supramolecular assemblies. While the specific supramolecular structures of this compound are not extensively detailed in the literature, related compounds demonstrate the formation of intricate networks. nih.govnih.gov For instance, the crystal structure of a related triazole derivative reveals that weak hydrogen bonds and other noncovalent interactions can cooperatively generate supramolecular sheets. The design of such materials could lead to applications in areas like crystal engineering and the development of materials with specific optical or electronic properties.

Smart materials, also known as stimuli-responsive materials, are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, or light. polimi.itmdpi.com Polymers incorporating responsive moieties are a key area of this research.

The potential for this compound to be integrated into smart materials lies in its chemical functionalities. For example, the basicity of the thiourea and cyano groups could be exploited in the design of pH-responsive polymers. nih.govnih.gov In an acidic environment, these groups could become protonated, leading to a change in the polymer's conformation and properties. Similarly, the ability of the thiourea group to coordinate with metal ions could be used to create metal-ion-responsive materials. While specific research on incorporating this compound into smart materials is not widely reported, the principles of smart polymer design suggest this as a promising area for future exploration. mdpi.comnih.gov

Utility as Synthetic Precursors in the Synthesis of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound, with its multiple reactive sites, serves as a valuable precursor for the synthesis of a variety of heterocyclic systems, particularly those containing sulfur and nitrogen.

The reaction of N-aryl-N'-cyanothioureas is a known route to various heterocyclic compounds. Two prominent examples are the synthesis of thiazole (B1198619) and 1,2,4-triazole (B32235) derivatives.

Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical method for the formation of a thiazole ring, which involves the reaction of a thioamide with an α-haloketone. scilit.com In this context, this compound can act as the thioamide component. The reaction would proceed via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the corresponding 2-amino-thiazole derivative.

Synthesis of 1,2,4-Triazole Derivatives: The synthesis of 1,2,4-triazole-3-thiones can be achieved from thiourea derivatives. zsmu.edu.uaresearchgate.netnih.gov A common method involves the reaction of a thiosemicarbazide (B42300) with a suitable reagent to induce cyclization. This compound can be envisioned as a precursor to a thiosemicarbazide-like intermediate, which could then undergo base-catalyzed cyclization to form a 1,2,4-triazole-3-thione ring. zsmu.edu.uaorgsyn.org These triazole derivatives are themselves versatile intermediates for further chemical modifications. zsmu.edu.uaresearchgate.netnih.govzsmu.edu.ua

Table 3: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Synthetic Approach | Key Reagents |

| Thiazoles | Hantzsch Synthesis | α-Haloketones |

| 1,2,4-Triazoles | Cyclization of Thiosemicarbazide-like intermediates | Base (e.g., NaOH, KOH) |

Emerging Research Directions and Interdisciplinary Opportunities

The molecular architecture of this compound opens up several promising avenues for investigation, particularly at the intersection of chemistry, materials science, and physics. The key to its potential lies in the predictable and tunable reactivity of its functional groups.

Functional Materials from a Versatile Ligand

A significant area of emerging research is the use of N'-cyanothiourea derivatives as ligands in coordination chemistry. The N'-cyanothiourea group can deprotonate to form monoanionic or dianionic species, acting as a versatile S,N-bidentate ligand that can coordinate with a wide array of metal ions. tandfonline.com This behavior is fundamental to creating new classes of coordination polymers and metal-organic frameworks (MOFs).

The coordination can occur in two primary isomeric forms, depending on which nitrogen atom of the thiourea backbone participates in the chelation. This offers a sophisticated level of control over the resulting material's structure and properties.

Table 1: Coordination Modes of N'-Cyanothiourea as a Monoanionic Ligand

| Isomer | Coordinating Atoms | Description | Potential Application |

|---|---|---|---|

| Proximal | Sulfur, N' (adjacent to cyano) | A four-membered chelate ring is formed with the metal center, involving the nitrogen atom closest to the cyano group. | Creation of compact, highly conjugated materials. |

| Distal | Sulfur, N (adjacent to phenyl) | A four-membered chelate ring is formed involving the nitrogen atom bonded to the 4-chlorophenyl group. | Development of materials with potentially different steric and electronic profiles compared to the proximal isomer. |

This table illustrates the potential coordination modes based on the known chemistry of N'-cyanothiourea ligands. tandfonline.com

The ability to form stable complexes with various metals could lead to the development of:

Luminescent Materials: Coordination with lanthanide or other suitable metal ions could produce materials with interesting photophysical properties for use in OLEDs or chemical sensors.

Catalytic Frameworks: Incorporating catalytically active metal centers into a porous framework built from this compound ligands could yield novel catalysts for specialized chemical transformations.

Magnetic Materials: The use of paramagnetic metal ions could lead to the synthesis of new magnetic materials with tunable properties.

Semiconductors and Optoelectronics

The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts, primarily due to a scarcity of electron-deficient building blocks. rsc.org The introduction of strong electron-withdrawing groups, such as the cyano (-CN) group, is a proven strategy for lowering the frontier molecular orbital (LUMO) energy levels, a key requirement for n-type materials. rsc.org

This compound is, therefore, a candidate for inclusion in larger π-conjugated systems designed for organic electronics. Its integration could help engineer the bandgap and charge transport characteristics of polymers and small molecules for applications in:

Organic Thin-Film Transistors (OTFTs): As a component of the active layer in n-type or ambipolar transistors.

Organic Solar Cells (OSCs): As part of the acceptor material in a bulk heterojunction solar cell. rsc.org

Advanced Chemical Sensing

The thiourea functional group is well-known for its ability to bind with heavy and soft metal ions. This property forms the basis of many chemical sensors. The N'-cyanothiourea moiety can act as a selective chelating agent, where binding to a target metal ion would perturb its electronic structure, leading to a measurable optical or electrochemical response. The 4-chlorophenyl group can further modulate the ligand's electronic properties and solubility, potentially enhancing selectivity and sensitivity.

Interdisciplinary research in this area could focus on creating:

Colorimetric Sensors: Materials that exhibit a distinct color change upon exposure to specific metal ions, enabling simple, visual detection.

Fluorescent Sensors: Systems where the fluorescence is either "turned on" or "quenched" in the presence of an analyte.

Electrochemical Sensors: Electrodes modified with polymers or MOFs derived from this compound for the sensitive and selective detection of environmental pollutants like heavy metals.

Table 2: Potential Interdisciplinary Research Opportunities

| Research Area | Scientific Principle | Potential Application |

|---|---|---|

| Coordination Polymers/MOFs | S,N-bidentate chelation by the anionic N'-cyanothiourea ligand. tandfonline.com | Gas storage, catalysis, luminescent materials. |

| Organic Semiconductors | The electron-withdrawing cyano group lowers LUMO energy levels. rsc.org | n-type transistors, organic solar cells, optoelectronic devices. |

| Chemical Sensing | Strong affinity of the thiourea group for metal ions, leading to a detectable signal upon binding. | Environmental monitoring, industrial process control. |

| Stimuli-Responsive Materials | Reversible coordination or conformational changes in response to external stimuli (e.g., ions, light). | Smart coatings, drug delivery systems. |

The path forward for this compound in materials science hinges on synergistic efforts. Synthetic chemists are needed to develop methods for incorporating this molecule into larger, functional systems. Materials scientists will be crucial for fabricating and characterizing the resulting materials, while physicists and engineers will be essential for testing their performance in device settings. These collaborative efforts will be key to unlocking the full potential of this promising compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Chlorophenyl)-N'-cyanothiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 4-chloroaniline with cyanamide derivatives via thiocarbonyl bridges. Optimization includes adjusting solvent polarity (e.g., DMF or DMSO), temperature (60–80°C), and stoichiometric ratios of precursors. Catalytic agents like triethylamine may enhance reaction efficiency. Purity can be improved via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for ν(N-H) stretches at 3200–3300 cm⁻¹, ν(C=S) at 1250–1350 cm⁻¹, and ν(C≡N) at 2200–2250 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm) and thiourea NH signals (δ 9–11 ppm). Carbon signals for S=C-N (δ 170–180 ppm) and C≡N (δ 115–120 ppm).

- Elemental Analysis : Validate %C, %H, %N, and %S to confirm molecular formula .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Use antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines). Dose-response curves (10–100 µM) and positive controls (e.g., ampicillin, cisplatin) are critical for benchmarking .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro and cyano substituents) influence the biological activity and chemical reactivity of this compound compared to other thiourea derivatives?

- Methodological Answer :

- Lipophilicity : The 4-chlorophenyl group enhances membrane permeability (logP > 3.0), while the cyano group increases electrophilicity, favoring interactions with nucleophilic enzyme residues.

- Comparative SAR : Analogues like 1,3-diphenylthiourea (antitumor) and 4-chlorophenylthiourea (antifungal) lack the cyano group, reducing hydrogen-bonding potential. Use docking simulations (AutoDock Vina) to compare binding affinities to targets like thymidylate synthase .

Q. What advanced analytical techniques can elucidate the interaction mechanisms of this compound with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins (e.g., BSA or DNA gyrase).

- Fluorescence Quenching : Monitor tryptophan residue quenching in enzyme complexes (e.g., Stern-Volmer plots).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) and assess confounding factors (e.g., solvent DMSO vs. PBS).

- Controlled Replication : Reproduce assays under identical conditions (pH 7.4, 37°C) with validated cell lines (e.g., ATCC HeLa).

- Structural Confirmation : Verify compound integrity via X-ray crystallography or LC-MS post-assay to rule out degradation .

Q. What are the degradation pathways of this compound under hydrolytic or oxidative conditions, and how do they impact stability in biological buffers?

- Methodological Answer :

- Hydrolysis : In acidic/basic conditions (pH < 3 or > 10), the thiourea moiety cleaves into 4-chloroaniline and cyanamide. Monitor via HPLC (C18 column, UV 254 nm).

- Oxidation : H₂O₂ or cytochrome P450 enzymes may oxidize the C=S bond to sulfinic/sulfonic acids. Use LC-QTOF-MS to identify metabolites.

- Stability Testing : Store solutions at –20°C in amber vials; avoid prolonged exposure to light or heat .

Q. How can computational methods predict the drug-likeness and pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or QikProp to estimate bioavailability (%F > 30%), BBB permeability (logBB < –1), and CYP450 inhibition.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess redox reactivity.

- Molecular Dynamics (MD) : Simulate solvation dynamics in lipid bilayers to model membrane permeation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.